molecular formula C₁₁H₁₄O B1144825 (S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol CAS No. 151831-52-6

(S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol

Cat. No.: B1144825
CAS No.: 151831-52-6
M. Wt: 162.23
InChI Key:
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Description

(S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol is a chiral organic compound with a unique structure that includes a tetrahydronaphthalene ring system and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthaldehyde using a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction is carried out under mild conditions with hydrogen gas and a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced chiral catalysts to ensure the selective production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid.

    Reduction: 1,2,3,4-Tetrahydronaphthalene.

    Substitution: 1,2,3,4-Tetrahydronaphthalene-1-chloride or 1,2,3,4-Tetrahydronaphthalene-1-bromide.

Scientific Research Applications

(S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.

    1-Naphthaldehyde: Contains an aldehyde group instead of a methanol group, leading to different reactivity and applications.

    1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: An oxidized form of (S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol with different chemical properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a tetrahydronaphthalene ring and a methanol group. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry.

Properties

IUPAC Name

[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBARXHIIOCOWOG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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